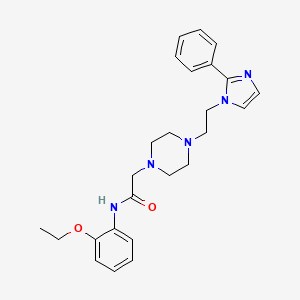

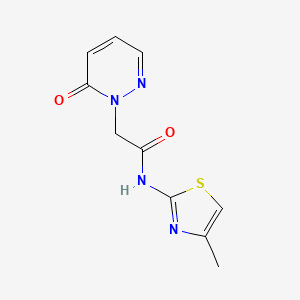

![molecular formula C22H28N2O3S B2545682 N-[4-(3,5-二甲基哌啶-1-羰基)苯基]-2,5-二甲基苯磺酰胺 CAS No. 690245-04-6](/img/structure/B2545682.png)

N-[4-(3,5-二甲基哌啶-1-羰基)苯基]-2,5-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied due to their role as inhibitors of various enzymes and receptors, and their potential therapeutic applications in diseases such as Alzheimer's, cancer, and infectious diseases .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride in the presence of a base. For instance, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similarly, N,N-dimethylbenzenesulfonamide was ortho-lithiated using n-butyllithium, followed by condensation with various electrophilic compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The structure of these compounds can significantly influence their biological activity and pharmacokinetic properties . For example, the introduction of fluorine atoms into the benzenesulfonamide structure has been shown to increase binding potency .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including ortho-lithiation, which allows for further functionalization of the molecule . They can also form complexes with enzymes, as seen in the case of enzyme inhibitory kinetics, where compounds form an enzyme-inhibitor complex . Additionally, the presence of substituents such as nitro groups can participate in intramolecular hydrogen bonding, as observed in the crystal structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, can be a limiting factor in their development as therapeutic agents. For example, poor water solubility was noted for a novel small molecule HIF-1 pathway inhibitor, necessitating formulation development . The introduction of different substituents can alter these properties, as seen in the synthesis of various N-aryl-2,5-dimethoxybenzenesulfonamides, which displayed different supramolecular architectures mediated by weak interactions .

科学研究应用

化学合成与表征

- 邻位锂化和缩合:N,N-二甲基苯磺酰胺是一种相关化合物,它经历邻位锂化和与各种亲电化合物的缩合,从而形成多种产物,如醇、亚胺、酰胺和酸 (Watanabe 等人,1969 年)。

- 合成与计算研究:一种结构相似的化合物 N-(2,5-二甲基-4-硝基苯基)-4-甲基苯磺酰胺 (NDMPMBS) 已使用光谱工具和 SCXRD 研究进行合成和表征。计算研究提供了对其结构和电子性质的见解 (Murthy 等人,2018 年)。

生物学筛选和评估

- 抗菌和酶抑制:N-二甲基苯基取代苯磺酰胺的衍生物对革兰氏阴性菌和革兰氏阳性菌表现出中等至良好的活性,并显示出作为酶抑制剂的潜力 (Aziz-ur-Rehman 等人,2014 年)。

- 分子对接和 DFT 计算:苯磺酰胺衍生物已被合成并评估其生物学潜力,包括体外抗肿瘤活性以及与特定酶的潜在相互作用 (Fahim 和 Shalaby,2019 年)。

构效关系

- 结构基序研究:对苯磺酰胺化合物的类似物的研究揭示了某些结构基序对于化学修饰以改善药理学特性(特别是在癌症治疗中)的重要性 (Mun 等人,2012 年)。

分子和电子结构

- 异构形式的动力学研究:合成了两种新的二甲基[甲基(苯磺酰基)氨基]苯磺酰氯结构异构体,并对它们进行了结构表征,从而深入了解了它们的分子和电子结构 (Rublova 等人,2017 年)。

属性

IUPAC Name |

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15-5-6-18(4)21(12-15)28(26,27)23-20-9-7-19(8-10-20)22(25)24-13-16(2)11-17(3)14-24/h5-10,12,16-17,23H,11,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQNMNBTHKQQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)

![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

![3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2545612.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2545614.png)

![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/no-structure.png)